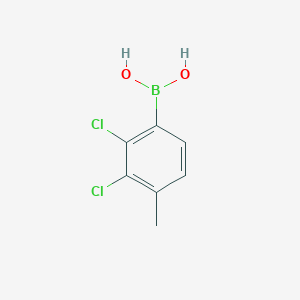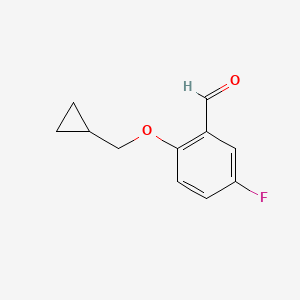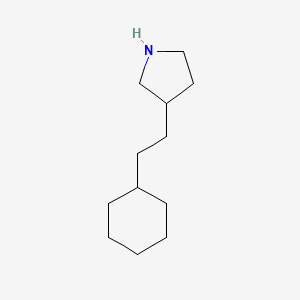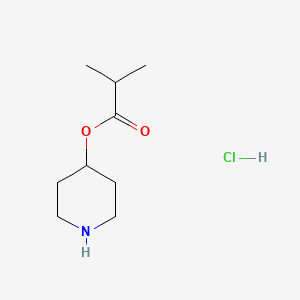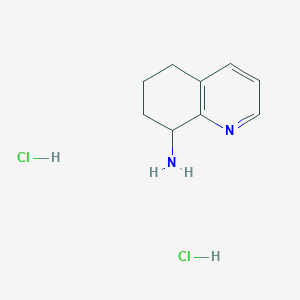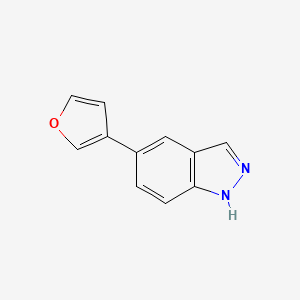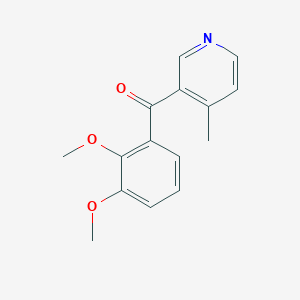
3-(2,3-ジメトキシベンゾイル)-4-メチルピリジン
説明
3-(2,3-Dimethoxybenzoyl)-4-methylpyridine is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2,3-Dimethoxybenzoyl)-4-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,3-Dimethoxybenzoyl)-4-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗酸化活性
2,3-ジメトキシ安息香酸から誘導された化合物、例えば3-(2,3-ジメトキシベンゾイル)-4-メチルピリジンは、その抗酸化特性について研究されています。 これらの化合物はフリーラジカルを捕捉し、金属キレート活性も示し、これは酸化ストレス関連疾患の予防に重要です .
抗菌用途
ベンザミド誘導体の抗菌活性は、2,3-ジメトキシベンゾイル部分を含むものを含め、様々なグラム陽性菌およびグラム陰性菌に対して調べられています。 これにより、それらは新規抗菌剤の開発のための潜在的な候補となります .
創薬
ベンザミドは、その構造的多様性により、創薬において重要です。 問題の特定の化合物は、癌や高コレステロール血症などの疾患の治療における潜在的な用途を持つ薬物の合成における前駆体または中間体として使用できます .
工業的用途
アミドの構造的特性は、それらを工業的用途に役立ちます。 例えば、それらはプラスチックおよびゴム業界、製紙業界、さらには農業において中間体または添加剤として利用できます .
クロマトグラフィー
クロマトグラフィーでは、3-(2,3-ジメトキシベンゾイル)-4-メチルピリジンのような化合物は、分析中に他の物質を識別および定量するために、標準物質または参照化合物として使用できます .
質量分析法
質量分析法は、サンプル操作に正確で安定した化合物が必要であり、このようなベンザミド誘導体を質量分析装置の較正またはサンプル調製プロセスの一部として使用できます .
新規化合物の合成
この化合物は、新規ベンザミド化合物の合成の出発物質として役立ち、その後、様々な生物活性について試験できます。これにより、生化学および薬理学研究の範囲が拡大します .
抗炎症および鎮痛研究
ベンザミド誘導体の抗炎症および鎮痛特性に関する研究は進行中です。3-(2,3-ジメトキシベンゾイル)-4-メチルピリジンは、疼痛と炎症を治療するための新しい薬物の開発における重要な化合物になる可能性があります .
作用機序
Target of Action
Similar compounds, such as benzamides, have been widely used in various fields including medical, industrial, biological, and potential drug industries . They have been associated with a range of activities such as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
Mode of Action
It’s worth noting that benzamides, which are structurally similar, have been shown to exhibit a variety of effects, including antioxidant activity, free radical scavenging, and metal chelating activity . These activities suggest that the compound may interact with its targets to neutralize free radicals, chelate metals, and exert an antioxidant effect .
Biochemical Pathways
Given the antioxidant, free radical scavenging, and metal chelating activities observed in similar benzamide compounds , it can be inferred that this compound may influence pathways related to oxidative stress and metal ion homeostasis.
生化学分析
Biochemical Properties
3-(2,3-Dimethoxybenzoyl)-4-methylpyridine plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes, proteins, and other biomolecules. For instance, it exhibits antioxidant activity by scavenging free radicals and chelating metal ions . This compound also demonstrates antibacterial activity against both gram-positive and gram-negative bacteria . The interactions between 3-(2,3-Dimethoxybenzoyl)-4-methylpyridine and these biomolecules are primarily based on its ability to form stable complexes and inhibit oxidative stress.
Cellular Effects
The effects of 3-(2,3-Dimethoxybenzoyl)-4-methylpyridine on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the secretion of vascular endothelial growth factor (VEGF) in retinal pigment epithelial cells, thereby reducing neovascularization . Additionally, 3-(2,3-Dimethoxybenzoyl)-4-methylpyridine affects the reactive oxygen species (ROS) levels in cells, which in turn impacts the Nrf2/HO-1 signaling pathway .
Molecular Mechanism
At the molecular level, 3-(2,3-Dimethoxybenzoyl)-4-methylpyridine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it inhibits the activity of certain enzymes involved in oxidative stress, thereby reducing the production of ROS . This compound also modulates the expression of genes related to antioxidant defense and inflammatory responses .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(2,3-Dimethoxybenzoyl)-4-methylpyridine in laboratory settings have been studied extensively. Over time, this compound maintains its stability under controlled conditions, but it may degrade when exposed to extreme pH or temperature . Long-term studies have shown that 3-(2,3-Dimethoxybenzoyl)-4-methylpyridine can have sustained effects on cellular function, particularly in reducing oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of 3-(2,3-Dimethoxybenzoyl)-4-methylpyridine vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as antioxidant and anti-inflammatory activities. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biological effects without toxicity.
Metabolic Pathways
3-(2,3-Dimethoxybenzoyl)-4-methylpyridine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress and inflammation. For example, it modulates the activity of enzymes such as superoxide dismutase (SOD) and catalase, which are crucial for maintaining cellular redox balance . This compound also affects metabolic flux and metabolite levels, particularly those related to antioxidant defense mechanisms .
Transport and Distribution
The transport and distribution of 3-(2,3-Dimethoxybenzoyl)-4-methylpyridine within cells and tissues are mediated by specific transporters and binding proteins. It is known to accumulate in certain cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biological effects . The localization and accumulation of this compound are influenced by its chemical properties and interactions with cellular components.
Subcellular Localization
3-(2,3-Dimethoxybenzoyl)-4-methylpyridine is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function are affected by its subcellular localization, as it can interact with different biomolecules in these compartments. For instance, in the mitochondria, it may modulate the activity of enzymes involved in oxidative phosphorylation and energy production . Targeting signals and post-translational modifications may direct 3-(2,3-Dimethoxybenzoyl)-4-methylpyridine to specific organelles, enhancing its biological activity.
特性
IUPAC Name |
(2,3-dimethoxyphenyl)-(4-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-7-8-16-9-12(10)14(17)11-5-4-6-13(18-2)15(11)19-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAXLQSAOIHSKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=C(C(=CC=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


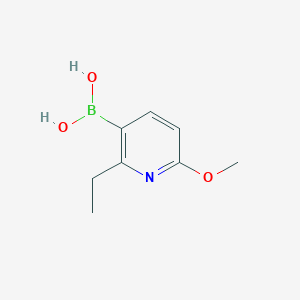
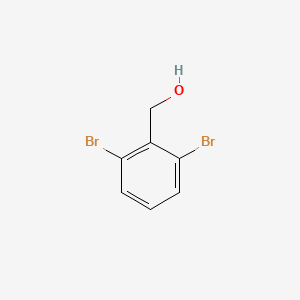
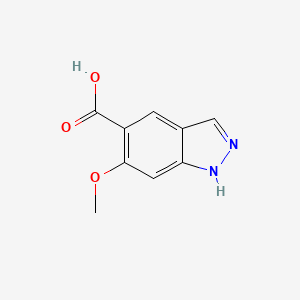
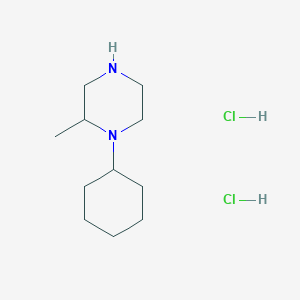
![4-Chloro-2-methoxy-N-[2-(4-methoxy-phenyl)-ethyl]-benzamide](/img/structure/B1453055.png)
![3-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1453056.png)

